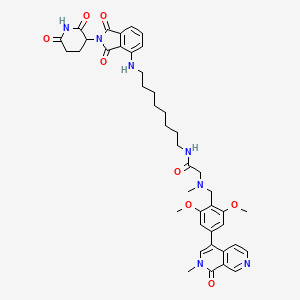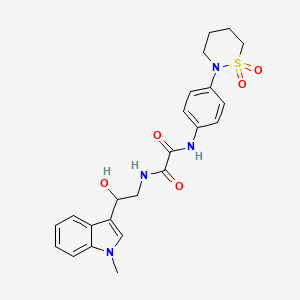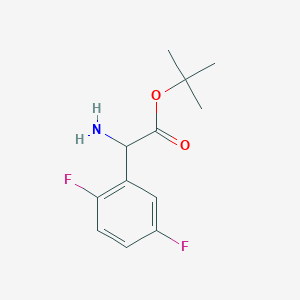
dBRD9-A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dBRD9-A 是一种有效的溴结构域蛋白 9 (BRD9) 降解剂,BRD9 是非典型 BAF (ncBAF) 染色质重塑复合物的一部分。该化合物是一种蛋白水解靶向嵌合体 (PROTAC),它选择性地结合 BRD9 并以纳摩尔浓度诱导其降解。 它已显示出在体外抑制滑膜肉瘤细胞生长和滑膜肉瘤异种移植小鼠模型中的肿瘤进展的功效 .
科学研究应用
dBRD9-A 在科学研究中具有广泛的应用:
化学: 用作化学探针来研究 BRD9 在各种生物过程中的功能。
生物学: 有助于理解 BRD9 在染色质重塑和基因表达中的作用。
作用机制
dBRD9-A 通过选择性地结合 BRD9 溴结构域并募集 E3 泛素连接酶来发挥其作用。这导致 BRD9 的泛素化,将其标记为蛋白酶体降解。 BRD9 的降解会破坏 ncBAF 复合物的功能,从而导致基因表达发生变化并抑制肿瘤细胞生长 .
未来方向
The future directions of dBRD9-A research could involve further development of therapeutic targeting of BRD9, alone or combined with other agents, as a novel strategy for acute leukemias and multiple myeloma . This is based on findings that support the dependency on BRD9 in the context of diverse hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma (MM) model systems .
准备方法
合成路线和反应条件
dBRD9-A 的合成涉及将 BRD9 抑制剂与 E3 泛素连接酶的配体偶联,通常使用连接体。 This compound 的化学名称为 2-((2,6-二甲氧基-4-(2-甲基-1-氧代-1,2-二氢-2,7-萘啶-4-基)苄基)(甲基)氨基)-N-(8-((2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚啉-4-基)氨基)辛基)乙酰胺 .
工业生产方法
This compound 的工业生产可能涉及大规模有机合成技术,包括使用自动化合成仪和纯化方法,如高效液相色谱 (HPLC),以确保高纯度 (≥98%) .
化学反应分析
反应类型
dBRD9-A 主要经历结合和降解反应。 它选择性地结合 BRD9 溴结构域并募集 E3 泛素连接酶,导致 BRD9 的泛素化和随后的蛋白酶体降解 .
常用试剂和条件
试剂: BRD9 抑制剂、E3 泛素连接酶配体(例如,泊马度胺)、连接体分子。
主要产物
相似化合物的比较
类似化合物
独特性
dBRD9-A 在其对 BRD9 降解的高度选择性和效力方面是独一无二的。 它已被证明可以在纳摩尔浓度下引起 BRD9 的近乎完全降解,使其成为研究 BRD9 功能和开发靶向疗法的强大工具 .
属性
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINQSNMYRVAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170679-42-0 |
Source


|
| Record name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does dBRD9-A interact with its target BRD9 and what are the downstream effects observed?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of BRD9. One part of this compound binds to BRD9's bromodomain, while the other recruits the E3 ubiquitin ligase cereblon (CRL4CRBN). [4] This forces the proximity of BRD9 and the ubiquitin ligase machinery, leading to BRD9 ubiquitination and subsequent degradation by the proteasome. Depletion of BRD9 through this compound treatment has been shown to downregulate the expression of ribosome biogenesis genes and the master regulator MYC in multiple myeloma cells, ultimately inhibiting their growth in vitro and in vivo. [1] Furthermore, this compound treatment in hematopoietic stem and progenitor cells (HSPC) led to enhanced myeloid differentiation and a reduction of H3K27ac at active enhancers, similar to observations in aged HSCs. [2]
Q2: Does modifying this compound's structure to block intrinsic degron activity impact its ability to form ternary complexes with BRD9 and CRL4CRBN?
A2: Computational modeling studies have demonstrated that incorporating degron-blocking modifications into this compound's structure, while reducing off-target degradation, does not negatively impact the formation of the necessary ternary complex with BRD9 and CRL4CRBN. These modifications aim to improve the selectivity profile of the PROTAC by mitigating the degradation of neo-substrates commonly targeted by thalidomide derivatives. [5]
Q3: What role does BRD9 play in the macrophage inflammatory response, and how does this compound impact this process?
A3: BRD9, as part of the ncBAF complex, regulates the expression of interferon-stimulated genes (ISGs) - key players in the inflammatory response. Treatment with this compound effectively reduces the induction of several ISGs in macrophages following stimulation with endotoxin Lipid A. [3] This suggests that BRD9 inhibition via this compound could offer a therapeutic avenue for dampening excessive inflammatory responses driven by interferon signaling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide](/img/structure/B2552409.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)
